molecular formula C4H2BrNO3 B8188674 5-Bromo-1,3-oxazole-2-carboxylic acid

5-Bromo-1,3-oxazole-2-carboxylic acid

Cat. No.: B8188674
M. Wt: 191.97 g/mol
InChI Key: AXCVTSLLDHPVCW-UHFFFAOYSA-N
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Description

5-Bromo-1,3-oxazole-2-carboxylic acid is a heterocyclic compound that contains both bromine and carboxylic acid functional groups. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of brominated precursors with oxazole-forming reagents. For instance, the reaction of 2-bromoacetophenone with formamide under acidic conditions can yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-1,3-oxazole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceuticals with oxazole moieties.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The oxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3-oxazole-2-carboxylic acid
  • 5-Fluoro-1,3-oxazole-2-carboxylic acid
  • 5-Iodo-1,3-oxazole-2-carboxylic acid

Uniqueness

5-Bromo-1,3-oxazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

IUPAC Name

5-bromo-1,3-oxazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCVTSLLDHPVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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